molecular formula C8H10ClN3 B1589613 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine CAS No. 35691-20-4

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1589613
CAS RN: 35691-20-4
M. Wt: 183.64 g/mol
InChI Key: OSBZWNGXKCNMHM-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (2C4PP) is a small molecule that has been used extensively in scientific research applications. It has a wide range of applications, including as an inhibitor of enzymes, a stabilizing agent for proteins, and a fluorescent probe for imaging. 2C4PP is an attractive molecule for research due to its low molecular weight, low cost, and ease of synthesis.

Scientific Research Applications

Antiallergic Activity

Lesher, Singh, and Mielens (1982) synthesized a range of compounds by treating 4-chloro-2-(4-pyridinyl)pyrimidines with alkylamines, including those with the pyrrolidinyl group. These compounds, particularly the amides, carbamates, and ureas derived from these reactions, exhibited potential antiallergic activity as indicated by the rat passive cutaneous anaphylaxis screen. The study highlights the utility of these derivatives in exploring new antiallergic agents (Lesher, Singh, & Mielens, 1982).

Molecular Recognition and Crystallography

Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) investigated the crystal structures of various pyrimidine derivatives, elucidating how the pyrrolidinyl group impacts molecular recognition processes involving hydrogen bonding. This research is pivotal for understanding the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Nonlinear Optical Properties

Hussain et al. (2020) conducted a comprehensive study on thiopyrimidine derivatives, highlighting their significance in medicine and nonlinear optics (NLO) fields. The presence of pyrimidine and pyrrolidinyl functionalities in these compounds underlines their promising applications in high-tech optoelectronic devices due to their considerable NLO character (Hussain et al., 2020).

Synthetic Chemistry and Drug Design

In the realm of synthetic chemistry, Schmidt, Kindermann, Vainiotalo, and Nieger (1999) demonstrated the reaction of 6-chloropyrimidine-2,4(1H,3H)-dione with heteroaromatics, including 4-(pyrrolidin-1-yl)pyridine, forming uracil-6-ylhetarenium salts. This process is critical for developing modified nucleobases, offering insights into π-interactions and hydrogen bonding essential for drug design (Schmidt et al., 1999).

Organic Light-Emitting Diodes (OLEDs)

Chang et al. (2013) developed a class of heteroleptic Ir(III) metal complexes using pyrimidine chelates, demonstrating their application in high-performance sky-blue- and white-emitting OLEDs. This research underscores the potential of pyrimidine-based compounds, including those with pyrrolidinyl groups, in advancing OLED technology (Chang et al., 2013).

properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBZWNGXKCNMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444662
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

CAS RN

35691-20-4
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Jones - Molbank, 2015 - mdpi.com
Molbank | Free Full-Text | 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Next Article in Journal 2-Methylsulfanylbenzo[f]isoquinoline Previous Article in Journal 2-Fluoro-N-…
Number of citations: 6 www.mdpi.com
L Del Corona, G Signorelli, S Manzardo… - European journal of …, 1991 - Elsevier
The synthesis of some 2(4)-imidazol-1-yl-4(2)-cycloalkylaminopyrimidines are reported. The compounds demonstrated a marked antiaggregating activity superior to dipyridamole, ASA, …
Number of citations: 7 www.sciencedirect.com
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com
S Bhilare, SS Murthy Bandaru, J Shah… - The Journal of …, 2018 - ACS Publications
A mild, general, and highly efficient catalytic etherification protocol for chloroheteroarenes was developed using the Pd/PTABS catalytic system. The protocol is selective for the …
Number of citations: 32 pubs.acs.org
BVSS Murthy
Number of citations: 0

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